molecular formula C7H9ClN2O B13375993 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

6-Chloro-5-ethyl-2-methylpyrimidin-4-ol

Cat. No.: B13375993
M. Wt: 172.61 g/mol
InChI Key: WQONNERRNDODIM-UHFFFAOYSA-N
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Description

6-Chloro-5-ethyl-2-methylpyrimidin-4-ol is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol typically involves the chlorination of 5-ethyl-2-methylpyrimidin-4-ol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Chloro-5-ethyl-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-5-ethyl-2-methylpyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-ethyl-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

6-Chloro-5-ethyl-2-methylpyrimidin-4-ol can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-5-ethyl-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9ClN2O/c1-3-5-6(8)9-4(2)10-7(5)11/h3H2,1-2H3,(H,9,10,11)

InChI Key

WQONNERRNDODIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)C)Cl

Origin of Product

United States

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